Cas no 1515424-40-4 (1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)

1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene
- 1515424-40-4
- EN300-1930127
-
- インチ: 1S/C11H10F3NO/c1-10(2,15-7-16)8-3-5-9(6-4-8)11(12,13)14/h3-6H,1-2H3
- InChIKey: UJTYQGNXKQRLFH-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1)C(C)(C)N=C=O)(F)F
計算された属性
- せいみつぶんしりょう: 229.07144843g/mol
- どういたいしつりょう: 229.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930127-0.05g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1930127-0.5g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1930127-5.0g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1930127-1.0g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1930127-10g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1930127-10.0g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1930127-1g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1930127-2.5g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1930127-0.1g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1930127-0.25g |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene |
1515424-40-4 | 0.25g |
$906.0 | 2023-09-17 |
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzeneに関する追加情報
Professional Introduction to Compound with CAS No. 1515424-40-4 and Product Name: 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene
The compound with the CAS number 1515424-40-4 and the product name 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and material science. The presence of both an isocyanate group and a trifluoromethyl substituent makes this molecule a versatile intermediate for synthesizing complex organic molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative intermediates that can facilitate the synthesis of novel therapeutic agents. The compound 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene stands out as a promising candidate due to its ability to undergo various chemical transformations, including nucleophilic substitution, condensation reactions, and polymerization processes. These reactions are crucial for the development of new drugs that target a wide range of diseases, from infectious disorders to chronic conditions.
The isocyanate functional group in 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene is particularly noteworthy, as it serves as a reactive site for forming covalent bonds with other organic molecules. This reactivity has been exploited in the synthesis of polyurethanes and other polymeric materials, which find applications in coatings, adhesives, and biomedical devices. Additionally, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug design.
Recent studies have highlighted the compound's potential in the development of anti-inflammatory and anti-cancer agents. Researchers have demonstrated that derivatives of 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene can inhibit the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase. Furthermore, preliminary in vitro experiments suggest that certain analogs exhibit cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents.
The structural features of 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene also make it a valuable building block for designing small-molecule inhibitors targeting protein-protein interactions. These interactions are critical in many biological processes, including signal transduction and cellular differentiation. By modulating these interactions, researchers aim to develop drugs that can treat diseases such as Alzheimer's and Parkinson's. The trifluoromethyl group's electron-withdrawing properties contribute to the compound's binding affinity and selectivity towards target proteins.
In addition to its pharmaceutical applications, 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene has shown promise in material science research. Its ability to form stable polymers has been explored in the development of high-performance coatings that exhibit enhanced durability and resistance to environmental degradation. These coatings are particularly useful in aerospace and automotive industries, where materials must withstand extreme conditions.
The synthesis of 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have been employed to achieve high yields and purity levels. The growing interest in green chemistry has also prompted researchers to explore sustainable synthetic routes that minimize waste generation and energy consumption.
As research into 1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene continues to evolve, new applications are likely to emerge across various scientific disciplines. The compound's unique combination of reactivity and stability positions it as a cornerstone molecule for future innovations in drug discovery and material engineering. Collaborative efforts between academia and industry will be essential to fully harness its potential and translate laboratory findings into practical solutions for global challenges.
1515424-40-4 (1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene) 関連製品
- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)
- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 1807088-80-7(Methyl 3-aminomethyl-4-cyano-2-nitrobenzoate)
- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)
- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)
- 1217471-51-6(FTI-276 trifluoroacetate salt)




